molecular formula C27H21N3O2S B2697194 (Z)-ethyl 2-((2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate CAS No. 477296-53-0

(Z)-ethyl 2-((2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate

Cat. No. B2697194
CAS RN: 477296-53-0
M. Wt: 451.54
InChI Key: AADYERICIFHQTR-XLNRJJMWSA-N
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Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system, carried out in the presence of tetrabutylammonium fluoride under mild conditions .


Chemical Reactions Analysis

Thiazole derivatives can be synthesized through various reactions. For instance, the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions .

Mechanism of Action

    Target of Action

    Compounds with similar structures, such as benzothiazoles and biphenyls, often interact with various enzymes and receptors in organisms via non-covalent interactions, resulting in a wide range of biological properties .

    Mode of Action

    The interaction of these compounds with their targets can lead to changes in the function of the target, often inhibiting its activity or altering its signaling properties .

    Biochemical Pathways

    The affected pathways can vary widely depending on the specific targets of the compound. They could involve signaling pathways, metabolic pathways, or other cellular processes .

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can influence their bioavailability and effectiveness. Factors such as solubility, stability, and molecular size can affect how well the compound is absorbed and distributed in the body .

    Result of Action

    The molecular and cellular effects of the compound’s action can include changes in cell signaling, inhibition of enzymatic activity, or induction of cell death, among others .

    Action Environment

    Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

Future Directions

Thiazoles and their derivatives continue to be an area of interest in medicinal chemistry due to their wide range of applications in the field of drug design and discovery . Future research may focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

properties

IUPAC Name

ethyl 2-[[(Z)-2-cyano-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O2S/c1-2-32-27(31)23-10-6-7-11-24(23)29-17-22(16-28)26-30-25(18-33-26)21-14-12-20(13-15-21)19-8-4-3-5-9-19/h3-15,17-18,29H,2H2,1H3/b22-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADYERICIFHQTR-XLNRJJMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=CC=C1N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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